molecular formula C10H7NO3 B7907240 alpha-Cyano-4-hydroxycinnamic acid

alpha-Cyano-4-hydroxycinnamic acid

货号: B7907240
分子量: 189.17 g/mol
InChI 键: AFVLVVWMAFSXCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Alpha-Cyano-4-hydroxycinnamate can be synthesized through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反应分析

Alpha-Cyano-4-hydroxycinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Biochemical Research Applications

1.1 Inhibition of Enzymatic Activity

CHCA has been identified as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study demonstrated that specific derivatives of CHCA exhibited excellent inhibition with IC50 values ranging from 72 to 405 nM. One derivative, 5f , was noted for its high selectivity towards ALR2, effectively reducing hyperglycemia-induced damage in a chick embryo model by restoring normal levels of reactive oxygen species (ROS) and malondialdehyde (MDA) .

1.2 Mitochondrial Metabolism Modulation

Research has shown that CHCA can specifically inhibit pyruvate transport in mitochondria, affecting energy metabolism in various tissues. At concentrations below 200 µM, it selectively inhibited mitochondrial pyruvate transport without affecting other substrates like acetate or butyrate. This inhibition was reversible and influenced fatty acid synthesis from glucose and fructose . Furthermore, CHCA has been shown to affect the activity of key enzymes involved in pyruvate metabolism, such as pyruvate dehydrogenase and pyruvate carboxylase .

Mass Spectrometry Applications

2.1 Matrix-Assisted Laser Desorption/Ionization (MALDI)

CHCA is widely used as a matrix for MALDI mass spectrometry due to its effectiveness in ionizing peptides and proteins. It allows for the analysis of biomolecules in the molecular mass range of 500-5000 Da. Studies have indicated that CHCA provides high sensitivity and resolution in mass spectra, making it an essential tool for proteomics and glycomics research .

Matrix Molecular Mass Range Applications
This compound500 - 5000 DaPeptide and protein analysis
Other matricesVariesVarious applications in mass spectrometry

Therapeutic Potential

3.1 Anti-Cancer Properties

Recent studies have explored the potential of CHCA derivatives in cancer treatment, particularly hepatocellular carcinoma (HCC). In experimental models, compounds derived from CHCA exhibited chemopreventive effects by reducing liver injury markers and histopathological changes associated with HCC . These findings suggest that CHCA may serve as a scaffold for developing novel anti-cancer agents.

3.2 Renal Protection

CHCA has also been investigated for its protective effects against renal fibrosis. Studies indicate that treatment with CHCA significantly reduces glucose consumption and lactic acid production in certain cell lines, suggesting its potential role in managing renal complications associated with diabetes .

Case Studies

4.1 Aldose Reductase Inhibition Study

In a study focusing on the bioactivity of CHCA derivatives, researchers synthesized a library of compounds based on the CHCA scaffold. The most active compound demonstrated significant antioxidant properties and effectively inhibited ALR2 activity, supporting its potential use in treating diabetic complications .

4.2 Pyruvate Transport Inhibition Study

Another study highlighted the role of CHCA in inhibiting pyruvate transport across mitochondrial membranes. The research provided insights into how CHCA can alter metabolic pathways within cells, emphasizing its utility in metabolic studies .

相似化合物的比较

Alpha-Cyano-4-hydroxycinnamate is unique due to its specific inhibition of monocarboxylate transporters and its use as a matrix in MALDI mass spectrometry. Similar compounds include:

Alpha-Cyano-4-hydroxycinnamate stands out due to its specific inhibitory effects on MCTs and its versatility in various scientific applications.

生物活性

Alpha-Cyano-4-hydroxycinnamic acid (CHCA) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₀H₇NO₃
  • CAS Number : 28166-41-8
  • Molecular Weight : 189.17 g/mol

CHCA is primarily known for its role as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, facilitating the analysis of peptides and oligonucleotides .

Inhibition of Monocarboxylate Transporters

One of the primary biological activities of CHCA is its role as a non-competitive inhibitor of monocarboxylate transporters (MCTs). It has been shown to inhibit the mitochondrial pyruvate transporter with a Ki value of 6.3 μM, which indicates its potency in modulating metabolic pathways involving lactate and pyruvate transport .

Antioxidant Properties

Research indicates that CHCA exhibits significant antioxidant properties. In various studies, it has demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage .

Anticancer Activity

CHCA has been explored for its anticancer potential. A study highlighted its effectiveness as an aldose reductase inhibitor, where it showed IC50 values ranging from 72 to 405 nM against aldose reductase (ALR2), a target implicated in diabetic complications and cancer progression . The compound also exhibited significant antiproliferative effects on cancer cell lines, indicating potential therapeutic applications in oncology.

Case Studies

  • Chick Embryo Model : In a chick embryo model of hyperglycemia, CHCA was shown to attenuate hyperglycemia-induced neural tube defects and improve embryonic morphology. This suggests that CHCA may have protective effects against metabolic disorders during early development .
  • Lung Explants : In vitro studies using lung explants revealed that CHCA significantly inhibited branching morphogenesis at concentrations of 0.5 mM and 1 mM, demonstrating its capacity to affect tissue development .

The biological activity of CHCA can be attributed to several mechanisms:

  • Inhibition of Aldose Reductase : By inhibiting ALR2, CHCA reduces sorbitol accumulation in cells, which is beneficial in managing diabetic complications .
  • Antioxidant Activity : The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative stress-related diseases .

Data Summary

Biological ActivityMechanism/EffectIC50 Value
Mitochondrial Pyruvate Transporter InhibitionNon-competitive inhibitionKi = 6.3 μM
Aldose Reductase InhibitionReduces sorbitol accumulationIC50 = 72–405 nM
Antioxidant ActivityScavenges free radicalsVarious methodologies
Antiproliferative ActivityInhibits cancer cell growthIC50 varies by cell line

属性

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLVVWMAFSXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28166-41-8
Record name α-Cyano-4-hydroxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28166-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyano-4-hydroxycinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028166418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-cyano-3-(4-hydroxyphenyl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPHA-CYANO-4-HYDROXYCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL5EEM9E2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

YNB-1 agar: 3.3 g/l KH2PO4, 16.7 g/l agar, pH adjusted to 7. Autoclaved for 20 min. at 121° C. After autoclaving, 25 ml of a 13.6% yeast nitrogen base without amino acids, 25 ml of a 40% glucose solution, 1.55 ml of a 1 % L-leucine solution and 1.55 ml of a 1% histidine solution were added per 450 ml agar.
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For N-terminal sequence analysis and Western blotting, proteins were transferred onto a PVDF membrane (Problott, Applied Biosystems) using a transblot cell (Bio-Rad). The PVDF membrane was wetted in 100% methanol and soaked in transfer buffer (10 mM CAPS, 10% v/v methanol, pH 11.5). Transfer was performed using a potential difference of 60 V for 90 min. For N-terminal sequencing membranes were stained with 0.1% (w/v) Coomassie brilliant blue R250 in methanol/water/acetic acid for 30 sec and destained in 50% v/v methanol. Protein bands were excised and N-terminal sequences determined using a Hewlett Packard 10005A protein sequencer. For peptide mass fingerprinting analysis; Coomassie blue stained protein bands from SDS-PAGE were excised and subjected to in-gel trypsin digestion and subsequent peptide extraction. Protein bands were excised from the Coomassie Blue stained SDS-PAGE gel and gel pieces were washed in 50 mM NH4HCO3/ethanol 1:1, reduced and alkylated with DTT and iodoacetamide, respectively and digested with sequencing grade modified trypsin (Promega) overnight at 37° C. as previously published Mortz et al. (1996). Electrophoresis 17:925-31]. The peptide extract containing 25 mM NH4HCO3 was then analysed by MALDI-TOF MS using an Ultraflex TOF/TOF instrument (Bruker Daltonics) in positive ion and reflectron mode. A saturated solution of 4-hydroxy-α-cyanocinnamic acid (HCCA) was prepared in 97:3 v/v acetone/0.1% v/v aqueous TFA. A thin layer was prepared by pipetting and immediately removing 2 μL, of this solution onto the 600 μm anchorchips of the target plate. Sample (0.5 μL) was deposited on the thin layers with 2.5 μL of 0.1% v/v aqueous TFA, and allowed to adsorb for 5 min, after which the sample solution was removed, and the thin layers washed once with 10 μL of ice-cold 0.1% v/v aqueous TFA for 1 min. Spectra were calibrated by close external calibration using a standard peptide mix. Proteins were identified by peptide mass fingerprinting against the P. gingivalis database (available from www.tigr.org) using an in-house Mascot search engine. Table 2 shows the peptide sequences used to identify the SDS-PAGE separated protein bands of the antigenic complex. The SDS-PAGE of the complex (FIG. 2) is annotated with the designation of the proteins identified by N-terminal sequencing and peptide mass fingerprinting. The complex was found to consist of: Kgpcat, RgpAcat, RgpAA1, KgpA1, RgpAA3, RgpAA2, KgpA2, HagAA1*, HagAA1**, HagAA3 and HagAA2 as well as partially processed Kgp (residues 1 to 700 and residues 136 to 700). A schematic of the processed domains of RgpA, Kgp and HagA are shown in FIG. 3.
[Compound]
Name
PVDF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
PVDF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
methanol water acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
10005A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

SC-H agar: 7.5 g/l yeast nitrogen base without amino acids, 11.3 g/l succinic acid, 6.8 g/l NaOH, 5.6 g/l casamino acids without vitamins, 0.1 g/l tryptophan, and 20 g/l agar (Bacto). Autoclaved for 20 min. at 121° C. After autoclaving, 55 ml of a 22% galactose solution and 1.8 ml of a 5% threonine solution were added per 450 ml agar. YNB-1 agar: 3.3 g/l KH2PO4, 16.7 g/l agar, pH adjusted to 7. Autoclaved for 20 min. at 121° C. After autoclaving, 25 ml of a 13.6% yeast nitrogen base without amino acids, 25 ml of a 40% glucose solution, 1.5 ml of a 1% L-leucine solution and 1.5 ml of a 1% histidine solution were added per 450 ml agar.
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Cyano-4-hydroxycinnamic acid
Reactant of Route 2
alpha-Cyano-4-hydroxycinnamic acid
Reactant of Route 3
alpha-Cyano-4-hydroxycinnamic acid
Reactant of Route 4
alpha-Cyano-4-hydroxycinnamic acid
Reactant of Route 5
Reactant of Route 5
alpha-Cyano-4-hydroxycinnamic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。